molecular formula C10H19NO B2818666 3-Methyl-4-piperidino-2-butanone CAS No. 42327-99-1

3-Methyl-4-piperidino-2-butanone

Cat. No.: B2818666
CAS No.: 42327-99-1
M. Wt: 169.268
InChI Key: XIJZLEBKCZEQCP-UHFFFAOYSA-N
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Description

3-Methyl-4-piperidino-2-butanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-piperidino-2-butanone typically involves the reaction of 3-methyl-2-butanone with piperidine under specific conditions. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using cost-effective and efficient processes. These methods may include the use of acid catalysis, reduction, and purification steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-piperidino-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-4-piperidino-2-butanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-piperidino-2-butanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-piperidino-2-butanone is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-4-piperidin-1-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(10(2)12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJZLEBKCZEQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874135
Record name 2-BUTANONE, 3-METHYL-4-(1-PIPERIDINYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42327-99-1
Record name 2-BUTANONE, 3-METHYL-4-(1-PIPERIDINYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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